Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
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Description
Molecular Structure Analysis
The molecular formula of this compound is C₁₂H₁₇NO₄ . Its structure consists of a pyrrole ring fused with a cycloheptane ring. The presence of ester groups suggests potential reactivity. For a more detailed analysis, X-ray crystallography or computational methods can provide insights into bond lengths, angles, and stereochemistry .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated innovative approaches for synthesizing and characterizing compounds structurally related to Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate. These studies provide insights into the methods and potential applications of these compounds in various scientific domains.
Novel Synthesis Methods : Studies have developed efficient methods for synthesizing highly substituted pyrrolidinone derivatives through multi-component reactions, highlighting the versatility of these compounds in organic synthesis (Ahankar et al., 2021). Similarly, the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates showcases the application of triphenylphosphine catalysis in generating novel pyrrole derivatives with good yields (Yavari et al., 2002).
Characterization and Structural Analysis : The structural elucidation of these compounds through techniques such as FTIR, NMR spectroscopy, and single-crystal X-ray analysis provides comprehensive insights into their molecular configuration and potential for forming specific intermolecular interactions. This foundational knowledge is critical for exploring further applications in materials science, pharmacology, and other areas of research (Ahankar et al., 2021).
Properties
IUPAC Name |
diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-6-30-18-11-9-17(10-12-18)26-15(4)19-13-21(24(28)31-7-2)23(27)22(25(29)32-8-3)14-20(19)16(26)5/h9-14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLYDMVKUZBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C=C(C(=O)C(=CC3=C2C)C(=O)OCC)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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